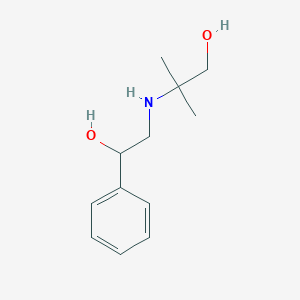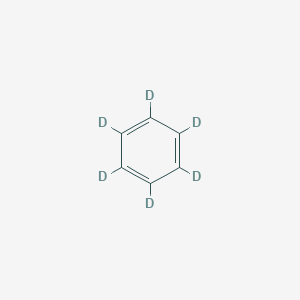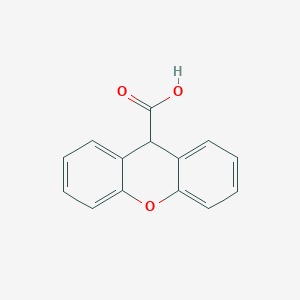
キサンテン-9-カルボン酸
概要
説明
Xanthene-9-carboxylic acid is a heterocyclic compound with the molecular formula C14H10O3. It is a derivative of xanthene, characterized by the presence of a carboxyl group at the ninth position of the xanthene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties and biological activities .
科学的研究の応用
Xanthene-9-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
Target of Action
It is known that xanthene derivatives can inhibit the transthyretin (ttr) conformational changes, which facilitate amyloid fibril formation . This suggests that Xanthene-9-carboxylic acid might interact with similar targets.
Mode of Action
This water-soluble fluorescein analogue releases carbon monoxide in both water and methanol upon irradiation at 500 nm . This suggests that Xanthene-9-carboxylic acid might have a similar mode of action.
Biochemical Pathways
Xanthones, a class of compounds to which xanthene-9-carboxylic acid belongs, have been shown to affect various actions against breast, colon, and lung cancers, ranging from apoptosis, autophagy, cell cycle arrest, and modulation of key signaling pathways such as pi3k/akt and mapk .
Result of Action
It is known that xanthene derivatives can inhibit the ttr conformational changes, which facilitate amyloid fibril formation . This suggests that Xanthene-9-carboxylic acid might have similar effects.
Action Environment
One study introduces 6-hydroxy-3-oxo-3h-xanthene-9-carboxylic acid as a photocorm, which releases carbon monoxide upon irradiation at 500 nm . This suggests that light could be an environmental factor influencing the action of Xanthene-9-carboxylic acid.
生化学分析
Biochemical Properties
Xanthene-9-carboxylic acid is known to interact with various biomolecules. It has been reported to inhibit the Transthyretin (TTR) conformational changes that facilitate amyloid fibril formation . This suggests that Xanthene-9-carboxylic acid may interact with proteins such as TTR and potentially influence biochemical reactions.
Cellular Effects
Xanthone derivatives have been reported to exhibit anti-cancer activities, anti-Alzheimer activities, and anti-inflammatory activities . It is plausible that Xanthene-9-carboxylic acid may have similar effects on cells, influencing cell function, signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The exact molecular mechanism of Xanthene-9-carboxylic acid is not well-defined. It is known to inhibit the TTR conformational changes , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
It is known that xanthone biosynthesis in plants involves the shikimate and the acetate pathways . It would be interesting to explore if Xanthene-9-carboxylic acid is involved in similar metabolic pathways.
準備方法
Synthetic Routes and Reaction Conditions: Xanthene-9-carboxylic acid can be synthesized through several methods. One common approach involves the reduction of xanthone using Huang-Minlon reduction, followed by carboxylation . Another method includes the transesterification of the ethyl ester of commercially available xanthene-9-carboxylic acid to yield its 3-quinuclidinyl ester .
Industrial Production Methods: Industrial production of xanthene-9-carboxylic acid typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions: Xanthene-9-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the xanthene ring structure.
Substitution: Substitution reactions can introduce various functional groups into the xanthene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield xanthone derivatives, while substitution can introduce various functional groups into the xanthene ring .
類似化合物との比較
Xanthone: A parent compound of xanthene-9-carboxylic acid, known for its diverse biological activities.
Fluorene-9-carboxylic acid: Another carboxylic acid derivative with similar structural features.
Anthracene-9-carboxylic acid: Shares a similar carboxyl group placement but differs in the core structure.
Uniqueness: Xanthene-9-carboxylic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to inhibit TTR conformational changes and its potential therapeutic applications set it apart from other similar compounds .
特性
IUPAC Name |
9H-xanthene-9-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c15-14(16)13-9-5-1-3-7-11(9)17-12-8-4-2-6-10(12)13/h1-8,13H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBFNCXKYIEYIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70231501 | |
| Record name | Xanthene-9-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70231501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82-07-5 | |
| Record name | Xanthene-9-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82-07-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Xanthene-9-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082075 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Xanthene-9-carboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66208 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Xanthene-9-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70231501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Xanthene-9-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.269 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | XANTHENECARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63A81F6A8V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(E)-octadec-9-enoyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B120179.png)
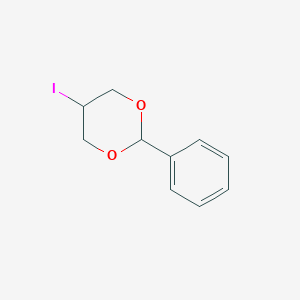
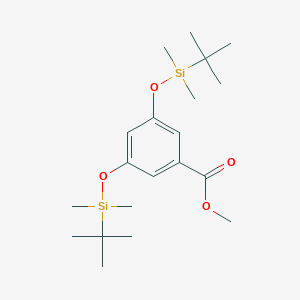
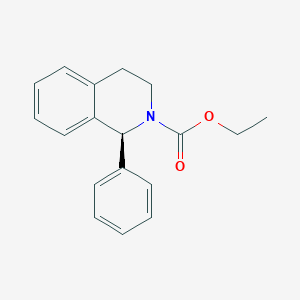

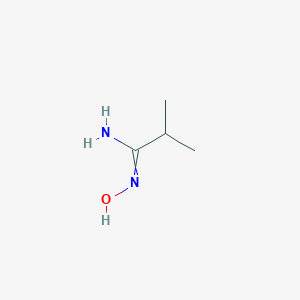
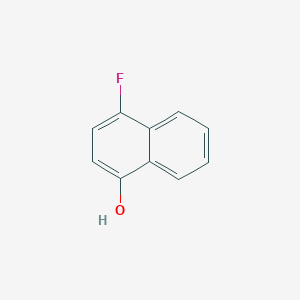
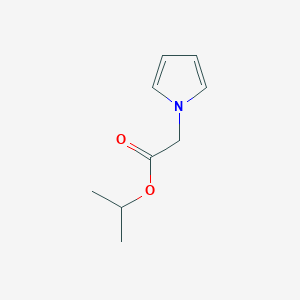
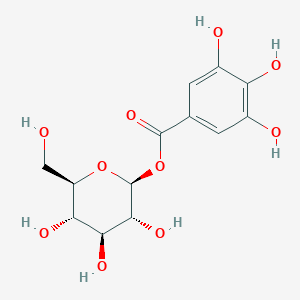
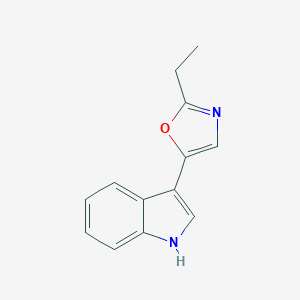
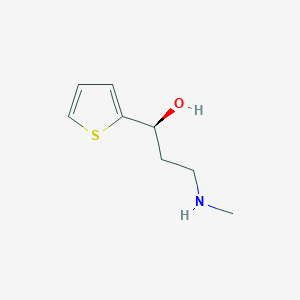
![(4S,5R)-4-(Fluoromethyl)-4,5-dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyloxazole](/img/structure/B120208.png)
